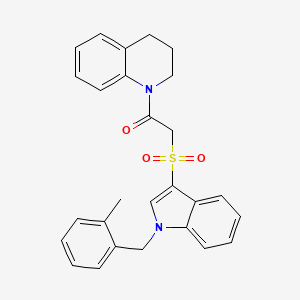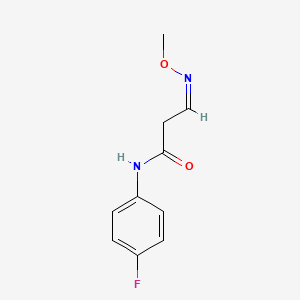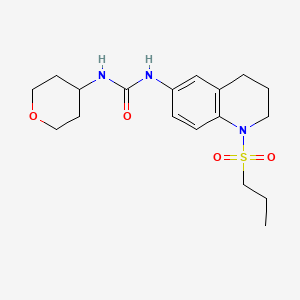
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone is an intriguing chemical entity. It incorporates structural motifs from quinoline, indole, and sulfonyl groups, each contributing to its potential chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone can be synthesized through a multi-step organic synthesis process:
Starting Materials: : Key reagents may include 3,4-dihydroquinoline, 2-methylbenzyl chloride, and 1H-indole-3-sulfonic acid.
Step 1: : N-alkylation of 3,4-dihydroquinoline using an appropriate alkylating agent such as 2-methylbenzyl chloride under basic conditions to form 1-(2-methylbenzyl)-3,4-dihydroquinoline.
Step 2: : The resultant compound is then subjected to sulfonylation with 1H-indole-3-sulfonic acid in the presence of a dehydrating agent like phosphorus oxychloride.
Step 3: : The final compound is obtained through condensation reactions involving the intermediate products under controlled temperature and catalytic conditions.
Industrial Production Methods
In an industrial setting, these reactions are optimized for scale, often involving:
High-pressure reactors: : To enhance reaction rates and yields.
Flow chemistry techniques: : For continuous production and better control over reaction parameters.
Automated monitoring systems: : To ensure consistent quality and safety during production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone undergoes various chemical reactions, including:
Oxidation: : Typically involving strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Using hydrogenation techniques with catalysts like palladium on carbon.
Substitution: : Particularly nucleophilic substitution where the sulfonyl group may act as a leaving group.
Common Reagents and Conditions
Oxidation: : Involves reagents like potassium permanganate in an acidic or neutral medium.
Reduction: : Conditions often include hydrogen gas under pressure in the presence of palladium catalysts.
Substitution: : Reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetone.
Major Products Formed from these Reactions
Oxidation: : Produces sulfonic acid derivatives or oxidized quinoline products.
Reduction: : Yields reduced forms of the quinoline or indole rings.
Substitution: : Forms various substituted quinoline or indole derivatives.
Scientific Research Applications
Chemistry
Ligand Design: : Utilized in designing ligands for metal coordination complexes.
Biology and Medicine
Pharmacological Research: : Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Biological Probes: : Used as probes to study molecular interactions in biochemical pathways.
Industry
Material Science: : Applications in the synthesis of novel materials with unique electronic or photonic properties.
Chemical Sensors: : Incorporated in sensor technology for detecting specific biological or chemical agents.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: : Potential targets include enzymes, receptors, and other proteins where it may act as an inhibitor or modulator.
Pathways Involved: : It could be involved in signaling pathways that regulate cellular processes such as growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1H-indol-3-yl)sulfonylethanone
1-(2-methylbenzyl)-1H-indol-3-ylsulfonylquinoline
Uniqueness
Structural Motifs: : The presence of both the 3,4-dihydroquinoline and the 2-methylbenzylindole moiety makes it unique in its structural configuration.
Chemical Properties: : It may possess unique chemical reactivities and biological activities compared to similar compounds due to its distinctive substituent groups.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S/c1-20-9-2-3-11-22(20)17-28-18-26(23-13-5-7-15-25(23)28)33(31,32)19-27(30)29-16-8-12-21-10-4-6-14-24(21)29/h2-7,9-11,13-15,18H,8,12,16-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACMHBQZWHCBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2568936.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/new.no-structure.jpg)
![2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2568943.png)
![3'-(3-Ethylphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2568945.png)
![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2568947.png)
![N-(2-methoxy-5-methylphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2568948.png)
![2-Chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2568949.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid](/img/structure/B2568950.png)

![2-methoxy-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one](/img/structure/B2568952.png)
![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide](/img/structure/B2568954.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide](/img/structure/B2568955.png)
![Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B2568957.png)
